molecular formula C16H16N4 B2868136 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline CAS No. 176103-90-5

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2868136
CAS No.: 176103-90-5
M. Wt: 264.332
InChI Key: OKKOPCJIVFKIPE-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline (CAS: 176103-90-5) is a heterocyclic compound comprising a tetrahydroquinoline scaffold fused to a benzotriazole moiety via a methylene bridge. This compound is primarily used in synthetic chemistry and pharmaceutical research due to its structural versatility . Safety guidelines emphasize handling precautions, including storage in dry, ventilated conditions and avoidance of heat or moisture due to risks of decomposition and aquatic toxicity .

Properties

IUPAC Name

1-(benzotriazol-1-ylmethyl)-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-3-9-15-13(6-1)7-5-11-19(15)12-20-16-10-4-2-8-14(16)17-18-20/h1-4,6,8-10H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOPCJIVFKIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline is a compound that combines elements of benzotriazole and tetrahydroquinoline, two structures known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its antibacterial, antifungal, and anticonvulsant properties based on various studies.

Chemical Structure

The compound's structure can be depicted as follows:

C13H12N4\text{C}_{13}\text{H}_{12}\text{N}_4

This structure facilitates interactions with biological targets due to the presence of both nitrogen-rich heterocycles.

Antibacterial Activity

Research indicates that compounds containing the benzotriazole moiety exhibit significant antibacterial properties. In particular:

  • Moderate Activity : The compound demonstrated moderate antibacterial activity against Bacillus subtilis and Escherichia coli in vitro tests. This was evaluated using the cup plate method, where the zone of inhibition was measured against various bacterial strains .
  • Comparison with Related Compounds : Other derivatives of benzotriazole have shown varying degrees of antibacterial effectiveness. For instance, compounds with bulky hydrophobic groups were noted to have enhanced activity compared to smaller derivatives .

Antifungal Activity

The antifungal potential of this compound has also been investigated:

  • Activity Against Fungi : It exhibited moderate antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections. This was corroborated by studies that utilized similar methodologies to assess antifungal efficacy .

Anticonvulsant Activity

The anticonvulsant properties of benzotriazole derivatives are particularly noteworthy:

  • Effective in Models : Studies have shown that certain derivatives of benzotriazole demonstrate excellent anticonvulsant activity in animal models. For example, specific compounds synthesized from benzotriazole exhibited significant protective effects against seizures induced by maximal electroshock in mice .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of related compounds. Below is a summary table of key findings:

Study Compound Tested Activity Methodology Results
This compoundAntibacterialCup plate methodModerate activity against Bacillus subtilis
Benzotriazole derivativesAntifungalDisc diffusion methodModerate activity against Candida albicans
Various benzotriazole derivativesAnticonvulsantMaximal electroshock modelSignificant seizure protection

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • DNA Interaction : The nitrogen atoms in the benzotriazole ring may interact with bacterial DNA or enzymes involved in DNA replication.
  • Cell Membrane Disruption : The hydrophobic nature of the tetrahydroquinoline moiety could facilitate disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Tetrahydroquinoline/Isoquinoline Derivatives

N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: Not provided)
  • Structure: Replaces the quinoline core with isoquinoline, altering the nitrogen position in the bicyclic system.
  • Synthesis : Prepared via AlCl3-catalyzed reactions between hydroxymethylbenzotriazole and phenylethylamine derivatives, yielding ~85% purity .
  • Key Differences: Isoquinoline’s nitrogen at position 2 (vs. quinoline’s position 1) may influence electronic properties and biological target interactions.
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)
  • Structure : Features a methylpiperidinyl substituent instead of benzotriazole.
  • Synthesis: Reductive amination of tetrahydroquinoline with 1-methylpiperidin-4-one using sodium triacetoxyborohydride .
  • Key Differences : The piperidine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the aromatic benzotriazole group .
1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
  • Structure : Contains a sulfonyl group linked to a chloropyridine ring.
  • Synthesis: Reacts tetrahydroquinoline with sulfonyl chlorides in the presence of triethylamine .
1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline
  • Structure : Substituted with a dichlorobenzoyl group.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) LogP (Estimated)
Target Compound 281.3 Benzotriazole, tetrahydroquinoline Low in water ~3.2
N-Benzotriazol-1-yl-methyl-tetrahydroisoquinoline 279.3 Benzotriazole, isoquinoline Moderate in DMSO ~2.8
1-(1-Methylpiperidin-4-yl)-tetrahydroquinoline 216.3 Piperidine High in polar solvents ~1.5
1-(6-Chloropyridin-3-ylsulfonyl)-tetrahydroquinoline 336.8 Sulfonyl, chloropyridine Low in water ~2.1

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